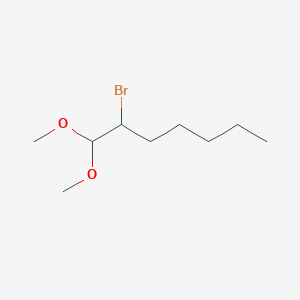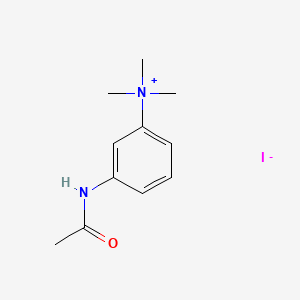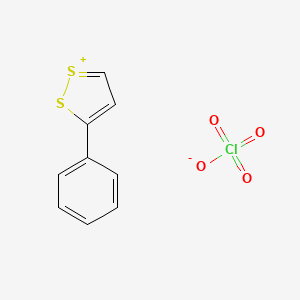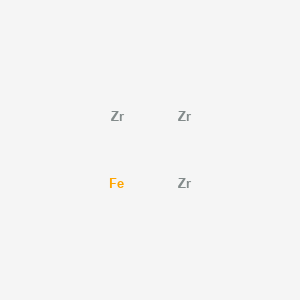
Iron;zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-zirconium compounds are a class of materials that combine the properties of iron and zirconium. Iron, a transition metal, is known for its magnetic properties and high strength, while zirconium is recognized for its corrosion resistance and high melting point. The combination of these two elements results in compounds with unique properties that are valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Iron-zirconium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sol-gel processes. One common method involves the reduction of zirconium dioxide with iron powder at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of iron-zirconium compounds often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The raw materials, such as zirconium dioxide and iron powder, are mixed and heated to temperatures exceeding 1000°C. The resulting product is then cooled and processed to achieve the desired physical and chemical properties .
化学反应分析
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve the use of hydrogen gas or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure complete reduction of the metal oxides.
Major Products: The major products formed from these reactions include iron oxide, zirconium oxide, and various iron-zirconium halides. These products have distinct properties and are used in different applications, such as catalysis and materials science .
科学研究应用
Iron-zirconium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are investigated for their potential use in drug delivery systems and as imaging agents.
Industry: In industrial applications, these compounds are used in the production of high-performance materials, such as coatings and ceramics.
作用机制
The mechanism of action of iron-zirconium compounds depends on their specific application. In catalysis, these compounds often act as Lewis acids, facilitating the transfer of electrons and promoting chemical reactions. In drug delivery systems, the compounds can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of iron-zirconium compounds vary based on their application. For example, in catalysis, the active sites on the compound’s surface interact with reactant molecules, lowering the activation energy and increasing reaction rates. In biological applications, the compounds may interact with cellular receptors or enzymes, influencing cellular processes and therapeutic outcomes .
相似化合物的比较
Iron-Titanium Compounds: These compounds share similar properties with iron-zirconium compounds, such as high strength and corrosion resistance. iron-titanium compounds are often more readily available and less expensive.
Iron-Hafnium Compounds: Iron-hafnium compounds have higher melting points and better thermal stability compared to iron-zirconium compounds.
Uniqueness: The uniqueness of iron-zirconium compounds lies in their combination of magnetic properties, corrosion resistance, and high melting points. This makes them suitable for specialized applications where these properties are essential .
属性
CAS 编号 |
12160-13-3 |
|---|---|
分子式 |
FeZr3 |
分子量 |
329.52 g/mol |
IUPAC 名称 |
iron;zirconium |
InChI |
InChI=1S/Fe.3Zr |
InChI 键 |
MYUWZSPTERTQGL-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Zr].[Zr].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


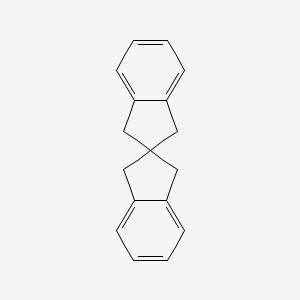

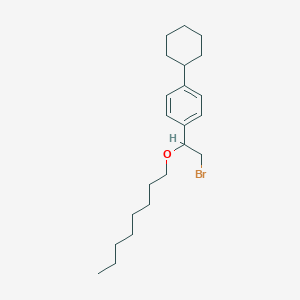

![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
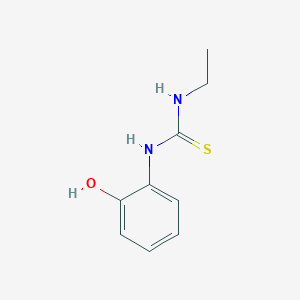
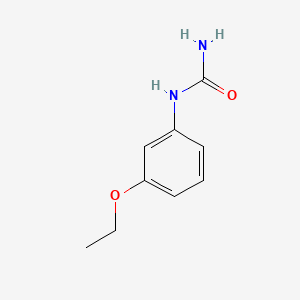
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
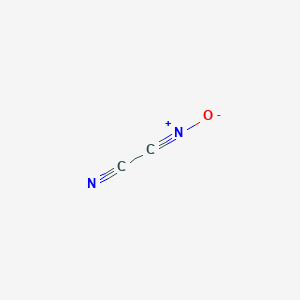
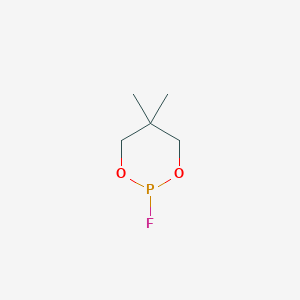
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
